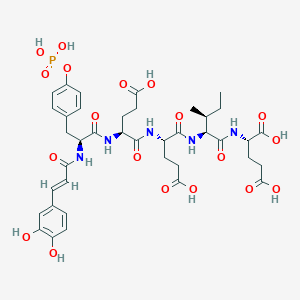

Caffeic acid-pYEEIE

Description

Properties

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H50N5O19P/c1-3-20(2)34(38(57)43-26(39(58)59)12-17-33(52)53)44-36(55)25(11-16-32(50)51)41-35(54)24(10-15-31(48)49)42-37(56)27(18-21-4-8-23(9-5-21)63-64(60,61)62)40-30(47)14-7-22-6-13-28(45)29(46)19-22/h4-9,13-14,19-20,24-27,34,45-46H,3,10-12,15-18H2,1-2H3,(H,40,47)(H,41,54)(H,42,56)(H,43,57)(H,44,55)(H,48,49)(H,50,51)(H,52,53)(H,58,59)(H2,60,61,62)/b14-7+/t20-,24-,25-,26-,27-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKLXQPYJYPETQ-YYGGXQSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)/C=C/C2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H50N5O19P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

923.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Caffeic Acid-pYEEIE: A Technical Guide to its Mechanism of Action as a High-Affinity Src Homology 2 (SH2) Domain Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeic acid-pYEEIE is a synthetic phosphopeptide mimetic designed as a high-affinity ligand for the Src Homology 2 (SH2) domain of Src family kinases. Its primary mechanism of action is the competitive inhibition of protein-protein interactions mediated by the Src SH2 domain, thereby disrupting downstream signaling cascades. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding affinity, impact on signaling pathways, and detailed experimental protocols.

Core Mechanism of Action: Targeting the Src SH2 Domain

This compound functions as a potent antagonist of the Src SH2 domain. The SH2 domain is a structurally conserved protein domain that recognizes and binds to specific phosphotyrosine-containing peptide motifs on other proteins. This interaction is a critical step in the activation and propagation of numerous signaling pathways that control cell proliferation, differentiation, survival, and migration.

By mimicking the natural phosphopeptide ligand, this compound competitively binds to the SH2 domain of Src family kinases, such as Src and Lck.[1] This binding event physically obstructs the recruitment of the SH2 domain to its endogenous binding partners, effectively decoupling the kinase from its upstream activators and downstream substrates.

The peptide sequence pYEEIE is known to be a preferred binding motif for Src family SH2 domains.[1] The addition of the caffeic acid moiety at the N-terminus enhances the binding affinity of the peptide.

Quantitative Data

The inhibitory potency of this compound has been quantified through competitive binding assays.

| Parameter | Value | Reference |

| IC50 (Src SH2 domain) | 42 nM | [2][3] |

This low nanomolar IC50 value indicates a high binding affinity of this compound for the Src SH2 domain. Notably, it exhibits a 30-fold higher affinity than the related phosphopeptide, N-acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu (Ac-pYEEIE).[2][3]

Impact on Downstream Signaling Pathways

The primary consequence of this compound's binding to the Src SH2 domain is the disruption of Src-mediated signaling. Src family kinases are key nodes in a multitude of signaling pathways. While specific downstream effects of this compound are still under investigation, the known roles of Src kinases allow for informed hypotheses about the pathways likely to be affected. Inhibition of Src SH2 domain interactions can be expected to modulate pathways such as:

-

Receptor Tyrosine Kinase (RTK) Signaling: Src kinases are often recruited to activated RTKs, where they contribute to the phosphorylation of downstream effectors. By blocking this recruitment, this compound can potentially inhibit signaling from receptors for growth factors like EGF and PDGF.

-

Integrin Signaling: Src plays a crucial role in focal adhesion signaling, which mediates cell adhesion, migration, and survival. Inhibition of Src SH2 domain function could disrupt these processes.

-

G-Protein Coupled Receptor (GPCR) Signaling: Some GPCRs can transactivate Src family kinases. This compound may interfere with these signaling cross-talks.

A recent study investigated the role of the c-Src SH2 domain's scaffolding function in opioid receptor signaling.[4] In this specific context, this compound at a concentration of 200 nM did not affect the recruitment of β-arrestin2 to the μ-opioid receptor, suggesting that the non-catalytic scaffolding function of the c-Src SH2 domain is not involved in this particular cellular process.[4] This highlights the context-dependent nature of the effects of inhibiting SH2 domain interactions.

Visualizing the Mechanism of Action

Caption: Competitive inhibition of Src SH2 domain by this compound.

Experimental Protocols

Detailed experimental protocols for the use of this compound are not widely published. However, based on available information, the following outlines can be inferred and adapted.

In Vitro Competitive Binding Assay (ELISA-based)

This protocol is a generalized procedure based on the type of assay used to determine the IC50 of SH2 domain inhibitors.

Objective: To determine the concentration of this compound required to inhibit the binding of a phosphopeptide to the Src SH2 domain by 50%.

Materials:

-

Recombinant GST-tagged Src SH2 domain

-

Biotinylated phosphopeptide with a high affinity for the Src SH2 domain (e.g., Biotin-pYEEI)

-

This compound

-

96-well glutathione-coated plates

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

HRP substrate (e.g., TMB)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., PBS with 1% BSA)

Procedure:

-

Coat the 96-well glutathione-coated plates with the GST-Src SH2 domain fusion protein. Incubate and then wash.

-

Block the remaining protein-binding sites on the wells with blocking buffer. Incubate and then wash.

-

Prepare serial dilutions of this compound.

-

Add the this compound dilutions to the wells, followed by the addition of a fixed concentration of the biotinylated phosphopeptide.

-

Incubate to allow for competitive binding.

-

Wash the wells to remove unbound reagents.

-

Add Streptavidin-HRP conjugate to the wells and incubate.

-

Wash the wells thoroughly.

-

Add the HRP substrate and allow the color to develop.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Plot the absorbance against the log of the inhibitor concentration and determine the IC50 value.

Visualizing the Experimental Workflow

Caption: Workflow for an ELISA-based competitive binding assay.

Cell-Based Assay for Inhibition of Src Scaffolding Function

This protocol is based on the methodology described by Vega-Ramirez et al. (2025) to assess the role of c-Src scaffolding.[4]

Objective: To determine if this compound affects a specific cellular process mediated by the scaffolding function of the Src SH2 domain.

Cell Line: A cell line endogenously or exogenously expressing the proteins of interest (e.g., HEK cells expressing a GPCR and β-arrestin2).

Procedure:

-

Culture the cells to the desired confluency in appropriate cell culture plates.

-

Treat the cells with this compound at the desired concentration (e.g., 200 nM) or vehicle control.[4]

-

Incubate the cells overnight.[4]

-

Stimulate the cells with an appropriate agonist (e.g., DAMGO or endomorphin-2 for opioid receptors) at various concentrations.[4]

-

Perform the specific assay to measure the cellular response of interest (e.g., a β-arrestin2 recruitment assay using a commercially available kit).

-

Measure the signal according to the assay manufacturer's instructions.

-

Analyze the data to determine if this compound treatment altered the dose-response curve (e.g., Emax and pEC50) of the agonist.

Conclusion and Future Directions

This compound is a valuable research tool for investigating the roles of Src family kinase SH2 domains in cellular signaling. Its high affinity and specificity make it a potent inhibitor of SH2 domain-mediated protein-protein interactions. While its precise effects on various downstream signaling pathways are still being elucidated, it holds promise for dissecting the complex roles of Src kinases in both normal physiology and disease. Future research should focus on identifying the specific signaling cascades that are most sensitive to inhibition by this compound in different cellular contexts. Such studies will further clarify its potential as a therapeutic lead for diseases driven by aberrant Src signaling, such as cancer and inflammatory disorders.

References

- 1. Frontiers | Doxorubicin delivery by pYEEIE peptide-functionalized rhodiola rosea-derived exosome-like nanovesicles for targeted melanoma therapy [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The coffee ingredients caffeic acid and caffeic acid phenylethyl ester protect against irinotecan‐induced leukopenia and oxidative stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to Caffeic Acid-pYEEIE: A Potent Src Homology 2 (SH2) Domain Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeic acid-pYEEIE is a synthetic phosphopeptide that has demonstrated significant potential as a high-affinity ligand for the Src Homology 2 (SH2) domain of Src family kinases.[1] Its unique structure, which combines caffeic acid with a phosphotyrosine-containing peptide, results in a notably potent interaction with its target. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, mechanism of action, and the experimental data supporting its activity. This document is intended to serve as a valuable resource for researchers in the fields of signal transduction, oncology, and drug discovery who are interested in the development of novel kinase inhibitors.

Introduction

Src family kinases (SFKs) are a group of non-receptor tyrosine kinases that play critical roles in a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of SFK activity is frequently implicated in the pathogenesis of various human cancers, making them attractive targets for therapeutic intervention. A key regulatory mechanism of SFKs involves intramolecular interactions mediated by their SH2 and SH3 domains. The SH2 domain, in particular, recognizes and binds to specific phosphotyrosine-containing motifs, a crucial step in the activation and downstream signaling of these kinases.

This compound has emerged as a potent tool for studying and potentially targeting these interactions. It is a phosphopeptide ligand designed to bind to the SH2 domain of Src.[1] Notably, it exhibits a significantly higher affinity for the Src SH2 domain compared to the parent peptide, Ac-pYEEIE.[1] This enhanced affinity makes it a valuable molecular probe for investigating Src-mediated signaling pathways and a promising lead compound for the development of novel anti-cancer agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₉H₅₀N₅O₁₉P | [1] |

| Molecular Weight | 923.82 g/mol | [1] |

| Sequence | YEEIE (Modification: Tyr-1 is N-[3-(3,4-Dihydroxyphenyl)-1-oxo-2-propenyl]-)-pTyr) | [1] |

| CAS Number | 507471-72-9 | [1] |

| Purity | ≥95% | [1] |

| Solubility | Soluble to 2 mg/mL in PBS | [1] |

| Storage | Store at -20°C | [1] |

Mechanism of Action

This compound functions as a competitive inhibitor of the Src SH2 domain. By binding to the phosphotyrosine-binding pocket of the SH2 domain, it prevents the interaction of Src with its natural upstream activators and downstream substrates. This disruption of protein-protein interactions is central to its inhibitory effect on Src signaling.

Src SH2 Domain Inhibition

The primary mechanism of action of this compound is its high-affinity binding to the SH2 domain of Src family kinases, such as Src and Lck.[2] This interaction has been quantified, demonstrating a significant improvement in binding affinity over related compounds.

| Compound | Target | IC₅₀ | Fold Improvement vs. Ac-pYEEIE | Reference |

| This compound | Src SH2 domain | 42 nM | ~30-fold | [1] |

| N-acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu (Ac-pYEEIE) | Src SH2 domain | ~1.26 µM (estimated) | 1-fold | [1] |

This enhanced binding affinity is attributed to the presence of the caffeic acid moiety, which likely forms additional favorable interactions within the SH2 domain binding pocket.

Downstream Signaling Pathway

By inhibiting the Src SH2 domain, this compound is expected to disrupt the downstream signaling cascades regulated by Src. The binding of the SH2 domain to phosphotyrosine residues is a critical event for the activation and localization of Src, which in turn phosphorylates a wide array of substrate proteins involved in cell growth, survival, and metastasis. The anticipated downstream effect of this compound is the attenuation of these oncogenic signaling pathways.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively available in the public domain. The primary reference for this compound is the publication by See-Hyoung Park, et al. in Bioorganic & Medicinal Chemistry Letters. The following are generalized protocols based on the information available and standard biochemical techniques.

Synthesis of this compound

The synthesis of this compound involves the coupling of caffeic acid to the N-terminus of the phosphopeptide pYEEIE. While the specific details of the synthetic route are not fully disclosed, a plausible approach would involve standard solid-phase peptide synthesis (SPPS) for the pYEEIE peptide, followed by the solution-phase coupling of caffeic acid to the deprotected N-terminus of the resin-bound or purified peptide.

Src SH2 Domain Binding Assay (ELISA-based)

The binding affinity of this compound to the Src SH2 domain can be determined using a competitive enzyme-linked immunosorbent assay (ELISA).

Principle: A biotinylated phosphopeptide corresponding to a known Src SH2 binding motif is immobilized on a streptavidin-coated plate. A GST-tagged Src SH2 domain protein is then incubated with the immobilized peptide in the presence of varying concentrations of the test compound (this compound). The amount of bound GST-Src SH2 is detected using an anti-GST antibody conjugated to horseradish peroxidase (HRP), followed by the addition of a colorimetric HRP substrate. The signal intensity is inversely proportional to the binding affinity of the test compound.

Brief Protocol:

-

Coat a 96-well streptavidin plate with a biotinylated phosphopeptide.

-

Wash the plate to remove unbound peptide.

-

Prepare a series of dilutions of this compound.

-

In a separate plate, pre-incubate the GST-Src SH2 domain with the this compound dilutions.

-

Transfer the pre-incubated mixtures to the peptide-coated plate and incubate.

-

Wash the plate to remove unbound protein.

-

Add an HRP-conjugated anti-GST antibody and incubate.

-

Wash the plate to remove unbound antibody.

-

Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops.

-

Stop the reaction with a stop solution.

-

Read the absorbance at the appropriate wavelength.

-

Calculate the IC₅₀ value by plotting the absorbance against the log of the inhibitor concentration.

Conclusion and Future Directions

This compound is a potent and selective ligand for the Src SH2 domain, demonstrating significantly higher affinity than its parent peptide. This property makes it a valuable research tool for probing the function of Src family kinases in cellular signaling. The available data strongly suggest its potential as a lead compound for the development of novel therapeutics targeting diseases driven by aberrant Src activity, such as cancer.

Further research is warranted to fully elucidate the therapeutic potential of this compound. This includes a more detailed characterization of its binding to other SH2 domains to confirm its selectivity, an investigation of its effects on Src kinase activity in enzymatic and cell-based assays, and an evaluation of its anti-proliferative and pro-apoptotic effects in cancer cell lines. Moreover, studies on its cellular uptake, metabolic stability, and in vivo efficacy are necessary to advance this promising compound towards clinical applications. The development of non-phosphopeptide analogs, as suggested in the original research, could also lead to compounds with improved drug-like properties.

References

A Technical Guide to Caffeic Acid-pYEEIE: A Potent Inhibitor of the Src SH2 Domain

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Src family of non-receptor tyrosine kinases plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of Src signaling is frequently implicated in the pathogenesis of various human cancers, making it a critical target for therapeutic intervention. The Src Homology 2 (SH2) domain is a structurally conserved module that is essential for the function of Src and other signaling proteins. It recognizes and binds to specific phosphotyrosine-containing motifs on partner proteins, thereby mediating the assembly of signaling complexes and propagating downstream signals. Consequently, the development of inhibitors that specifically target the Src SH2 domain represents a promising strategy for the selective modulation of Src-mediated signaling pathways.

This technical guide provides an in-depth overview of Caffeic acid-pYEEIE, a potent, non-phosphopeptide inhibitor of the Src SH2 domain. This document details its biochemical activity, the experimental protocols for its characterization, and its role within the broader context of Src signaling.

Quantitative Data Summary

This compound has been characterized as a high-affinity ligand for the Src family SH2 domains. The available quantitative data for its binding affinity is summarized in the table below.

| Inhibitor | Target Domain | IC50 (nM) | Assay Type | Reference |

| This compound | Lck SH2 | 42 | ELISA-based competition assay | [1] |

| This compound | Src SH2 | Not explicitly quantified, but reported to have similar affinity to Lck SH2 | ELISA-based competition assay | [1] |

| This compound | Fyn SH2 | Not explicitly quantified, but reported to have similar affinity to Lck SH2 | ELISA-based competition assay | [1] |

| Ac-pYEEIE | Lck SH2 | ~1260 | ELISA-based competition assay | [1] |

Note: The IC50 value for the Src SH2 domain is inferred from the original publication which states "similar binding affinity" to the Lck SH2 domain. Further direct quantitative analysis is recommended for precise determination.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a combination of solid-phase peptide synthesis and subsequent conjugation with caffeic acid.

Materials:

-

Fmoc-Glu(OtBu)-OH

-

Fmoc-Ile-OH

-

Fmoc-pTyr(tBu)-OH

-

Rink Amide MBHA resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Caffeic acid

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

HPLC grade acetonitrile and water

Protocol:

-

Peptide Synthesis:

-

The pentapeptide H₂N-pYEEIE-CONH₂ is synthesized on Rink Amide MBHA resin using a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[2][3][4][5]

-

Each amino acid is coupled using DIC and HOBt as activating agents in DMF.

-

The Fmoc protecting group is removed with 20% piperidine in DMF.

-

The coupling and deprotection steps are repeated for each amino acid in the sequence.

-

-

Cleavage and Deprotection:

-

The peptide is cleaved from the resin and the side-chain protecting groups are removed by treatment with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.

-

The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed with cold ether.

-

The crude peptide is dissolved in a water/acetonitrile mixture and lyophilized.

-

-

Purification of the Peptide:

-

The crude peptide is purified by reverse-phase HPLC on a C18 column using a linear gradient of acetonitrile in water containing 0.1% TFA.

-

Fractions containing the pure peptide are collected and lyophilized.

-

-

Conjugation with Caffeic Acid:

-

The purified peptide is dissolved in DMF.

-

Caffeic acid (1.2 equivalents), HBTU (1.2 equivalents), and DIPEA (2.5 equivalents) are added to the peptide solution.

-

The reaction mixture is stirred at room temperature for 4-6 hours.

-

-

Final Purification:

-

The reaction mixture is diluted with water and purified by reverse-phase HPLC as described above.

-

The fractions containing the final product, this compound, are collected and lyophilized to yield a white powder.

-

The final product should be characterized by mass spectrometry and NMR to confirm its identity and purity.

-

Fluorescence Polarization (FP) Assay for Src SH2 Domain Binding

This protocol describes a representative fluorescence polarization assay to determine the binding affinity of this compound to the Src SH2 domain.[6][7][8]

Materials:

-

Recombinant human Src SH2 domain

-

Fluorescently labeled probe peptide (e.g., 5-FAM-G-pY-E-E-I, where 5-FAM is 5-carboxyfluorescein)

-

Assay buffer: 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 0.05% Tween-20, 1 mM DTT

-

This compound

-

384-well, low-volume, black microplates

-

A microplate reader capable of measuring fluorescence polarization

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of the Src SH2 domain in assay buffer.

-

Prepare a stock solution of the fluorescent probe in assay buffer. The final concentration in the assay should be in the low nanomolar range and should be optimized to give a stable and robust fluorescence signal.

-

Prepare a serial dilution of this compound in assay buffer.

-

-

Assay Procedure:

-

Add a fixed concentration of the Src SH2 domain and the fluorescent probe to each well of the 384-well plate.

-

Add varying concentrations of this compound to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the fluorescent probe (minimum polarization).

-

Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters for the fluorophore used (e.g., 485 nm excitation and 535 nm emission for 5-FAM).

-

-

Data Analysis:

-

The data is plotted as fluorescence polarization (in millipolarization units, mP) versus the logarithm of the inhibitor concentration.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

-

The dissociation constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe and its concentration are known.

-

Mandatory Visualizations

Src Signaling Pathway and Inhibition by this compound

Caption: Src signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Inhibitor Characterization

Caption: Workflow for the synthesis and characterization of this compound.

Biological Activity and Cellular Effects

This compound is a synthetic molecule designed to mimic the phosphotyrosine-containing peptide pYEEI, which is a known high-affinity ligand for the Src SH2 domain. By replacing the N-acetyl group with caffeic acid, the binding affinity was significantly enhanced.[1]

The inhibitory mechanism of this compound is based on its ability to competitively bind to the SH2 domain of Src. This binding event prevents the recruitment of Src to its phosphorylated protein partners, thereby disrupting the formation of signaling complexes and inhibiting the propagation of downstream signals.

While specific studies on the cellular effects of this compound are not extensively available in the public domain, the known functions of its components and its target suggest its potential biological activities. Caffeic acid itself is known to possess antioxidant, anti-inflammatory, and anti-cancer properties.[9][10][11] Inhibition of the Src SH2 domain is expected to lead to the downregulation of key signaling pathways that control cell proliferation, survival, and migration. Therefore, it is hypothesized that this compound would exhibit anti-proliferative and anti-migratory effects in cancer cell lines where Src signaling is hyperactivated. Further research is required to fully elucidate the cellular uptake, metabolic stability, and specific downstream effects of this potent inhibitor in a cellular context.

Conclusion

This compound is a valuable research tool for studying the role of the Src SH2 domain in cellular signaling. Its high affinity and non-phosphopeptide nature make it an attractive lead compound for the development of novel therapeutics targeting Src-dependent pathologies. This technical guide provides a comprehensive overview of the current knowledge on this inhibitor and offers detailed protocols to facilitate its synthesis and characterization in a research setting. Further investigations into its cellular and in vivo efficacy are warranted to fully realize its therapeutic potential.

References

- 1. Evaluation of the In Vitro Cytotoxic Activity of Caffeic Acid Derivatives and Liposomal Formulation against Pancreatic Cancer Cell Lines [mdpi.com]

- 2. ejbiotechnology.info [ejbiotechnology.info]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | Src Kinases | Tocris Bioscience [tocris.com]

- 7. A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Caffeic acid phenethyl ester suppresses the proliferation of human prostate cancer cells through inhibition of AMPK and Akt signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Caffeic acid phenethyl ester suppresses the proliferation of human prostate cancer cells through inhibition of p70S6K and Akt signaling networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Caffeic acid phenethyl ester mediates apoptosis in serum-starved HT29 colon cancer cells through modulation of heat shock proteins and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of Caffeic acid-pYEEIE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and biological activity of Caffeic acid-pYEEIE, a potent phosphopeptide ligand for the Src SH2 domain. The information is compiled to assist researchers and professionals in the fields of kinase signaling, drug discovery, and cancer biology.

Introduction

This compound is a synthetic molecule that combines the natural phenol, caffeic acid, with a phosphopeptide sequence (pYEEIE). This compound has garnered significant interest as a high-affinity ligand for the Src Homology 2 (SH2) domain of the Src family of kinases.[1][2] SH2 domains are critical modules in intracellular signaling pathways, recognizing and binding to phosphotyrosine residues on target proteins, thereby mediating a cascade of downstream cellular events.[3][4][5] By selectively targeting the Src SH2 domain, this compound serves as a valuable tool for studying Src-mediated signaling and as a potential starting point for the development of therapeutic agents that modulate these pathways.

Physicochemical and Biological Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 923.82 g/mol | [1][2] |

| Molecular Formula | C₃₉H₅₀N₅O₁₉P | [1][2] |

| Sequence | Tyr-Glu-Glu-Ile-Glu (pYEEIE) with N-terminal Caffeic acid modification | [1][2] |

| Purity | ≥95% (as determined by HPLC) | [1][2] |

| Biological Activity | Phosphopeptide ligand for the Src SH2 domain | [1][2][6] |

| IC₅₀ | 42 nM for the Src SH2 domain | [1][2][6] |

| Binding Affinity | Displays 30-fold higher affinity than N-acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu (Ac-pYEEIE) | [1][2][6] |

| Solubility | Soluble to 2 mg/ml in PBS | [2] |

| Storage | Store at -20°C | [1][2] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the solid-phase peptide synthesis (SPPS) of the phosphopeptide backbone followed by the conjugation of caffeic acid to the N-terminus.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of pYEEIE

This protocol is based on established methods for the synthesis of phosphotyrosine-containing peptides.[7][8][9]

-

Resin Preparation: A Rink Amide resin is typically used as the solid support to generate a C-terminally amidated peptide. The resin is swelled in a suitable solvent such as dimethylformamide (DMF).

-

Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Glu(OtBu)-OH) is activated using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in DMF. The activated amino acid is then added to the resin.

-

Iterative Cycles: The steps of Fmoc deprotection and amino acid coupling are repeated for each subsequent amino acid in the sequence (isoleucine, glutamic acid, glutamic acid, and phosphotyrosine). For the phosphotyrosine residue, a protected form such as Fmoc-Tyr(PO(OBzl)OH)-OH is used.

-

Capping: After each coupling step, any unreacted amino groups are capped using acetic anhydride to prevent the formation of deletion sequences.

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the benzyl group on the phosphate) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

-

Purification: The crude peptide is precipitated with cold diethyl ether, dissolved in water, and purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: Caffeic Acid Conjugation

This protocol outlines the coupling of caffeic acid to the N-terminus of the purified pYEEIE peptide.[6][10]

-

Activation of Caffeic Acid: Caffeic acid is activated at its carboxylic acid group. This can be achieved using a standard coupling reagent such as HBTU and DIPEA in an anhydrous solvent like DMF. The hydroxyl groups on the catechol moiety of caffeic acid may need to be protected (e.g., with acetyl groups) prior to activation to prevent side reactions, followed by a deprotection step after conjugation.

-

Coupling Reaction: The purified pYEEIE peptide is dissolved in a suitable buffer (e.g., sodium bicarbonate buffer, pH 8) or an organic solvent mixture. The activated caffeic acid is then added to the peptide solution and allowed to react at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by RP-HPLC or mass spectrometry to ensure complete conjugation.

-

Purification: The final product, this compound, is purified from the reaction mixture using RP-HPLC.

-

Lyophilization: The purified product is lyophilized to obtain a stable, powdered form.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and integrity of the synthesized this compound.

Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is used for both purification and purity assessment.[11][12]

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is commonly employed.

-

Gradient: A linear gradient from a low to a high concentration of acetonitrile is run to elute the compound. For example, a gradient of 5% to 95% acetonitrile over 30 minutes.

-

Detection: The elution profile is monitored using a UV detector, typically at wavelengths of 214 nm (for the peptide backbone) and 325 nm (characteristic of the caffeoyl moiety).

-

Purity Assessment: The purity of the final product is determined by integrating the peak area of the main compound relative to the total peak area in the chromatogram. A purity of ≥95% is generally required for biological assays.

Experimental Protocol: Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.[13][14][15]

-

Technique: Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for analyzing peptides and peptide conjugates.

-

Sample Preparation: The purified sample is dissolved in a solvent compatible with ESI-MS, such as a mixture of acetonitrile and water with a small amount of formic acid.

-

Analysis: The sample is infused into the mass spectrometer, and the mass-to-charge ratio (m/z) is measured. The observed molecular weight should match the calculated theoretical mass of this compound (923.82 Da). High-resolution mass spectrometry can be used for accurate mass determination and confirmation of the elemental composition.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to confirm the structure of the final compound, although it is more commonly used for smaller molecules due to the complexity of peptide spectra.[6]

-

Technique: ¹H NMR and ¹³C NMR can provide information about the chemical environment of the protons and carbons in the molecule, confirming the presence of both the caffeic acid and peptide moieties.

-

Sample Preparation: The lyophilized product is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

-

Analysis: The NMR spectra are recorded, and the chemical shifts and coupling constants are analyzed to confirm the structure.

Biological Activity and Signaling Pathway

This compound functions as a competitive inhibitor of the Src SH2 domain. In normal cellular signaling, growth factor receptor tyrosine kinases (RTKs) become autophosphorylated upon ligand binding. The resulting phosphotyrosine residues serve as docking sites for proteins containing SH2 domains, such as Src. The binding of Src's SH2 domain to these phosphotyrosine sites is a critical step in its activation and the subsequent phosphorylation of downstream substrates, leading to cellular responses like proliferation, migration, and survival.[1][2][3]

This compound mimics the phosphotyrosine-containing peptide that the Src SH2 domain recognizes. By binding with high affinity to the SH2 domain, it prevents Src from interacting with its natural binding partners on activated receptors, thereby inhibiting the downstream signaling cascade.

Experimental Protocol: Src SH2 Domain Binding Assay

A common method to determine the binding affinity of this compound to the Src SH2 domain is a competitive binding assay, often using fluorescence polarization (FP).[16][17]

-

Reagents:

-

Recombinant, purified Src SH2 domain protein.

-

A fluorescently labeled peptide probe with known affinity for the Src SH2 domain (e.g., a fluorescein-labeled version of a high-affinity phosphopeptide).

-

This compound as the competitor.

-

Assay buffer (e.g., PBS with 0.01% Tween-20).

-

-

Assay Principle: The fluorescent probe, when unbound, tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger Src SH2 domain, its tumbling is slowed, leading to high fluorescence polarization. This compound will compete with the fluorescent probe for binding to the SH2 domain.

-

Procedure:

-

A fixed concentration of the Src SH2 domain and the fluorescent probe are incubated together to establish a baseline high polarization signal.

-

Increasing concentrations of this compound are added to the mixture.

-

As the concentration of this compound increases, it displaces the fluorescent probe from the SH2 domain, causing a decrease in the fluorescence polarization signal.

-

-

Data Analysis: The data are plotted as fluorescence polarization versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is generated, from which the IC₅₀ value (the concentration of competitor that displaces 50% of the bound probe) can be calculated. The IC₅₀ value is indicative of the binding affinity of this compound for the Src SH2 domain.

Conclusion

This compound is a well-characterized, high-affinity inhibitor of the Src SH2 domain. Its synthesis, while requiring expertise in peptide chemistry, is achievable through standard solid-phase and solution-phase methodologies. The detailed protocols and characterization data provided in this guide are intended to facilitate the use of this compound as a research tool and to support further investigations into the therapeutic potential of targeting Src family kinases. The provided workflows and signaling pathway diagrams offer a clear visual representation of the key processes involved in the synthesis and biological action of this important chemical probe.

References

- 1. The SH2 domain: versatile signaling module and pharmaceutical target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. Src homology-2 domains: structure, mechanisms, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SH2 domain - Wikipedia [en.wikipedia.org]

- 5. Molecular Mechanisms of SH2- and PTB-Domain-Containing Proteins in Receptor Tyrosine Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Caffeoyl-Prolyl-Histidyl-Xaa Derivatives and Evaluation of Their Activities and Stability upon Long-Term Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of phosphotyrosyl-containing phosphopeptides by solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of O-phosphotyrosine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and Development of Caffeic Acid Analogs as Versatile Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and development of caffeic acid conjugated with Bombyx mori derived peptide biomaterials for anti-aging skin care applications - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04138A [pubs.rsc.org]

- 12. Optimizing methods to characterize caffeic, ferulic, and chlorogenic acids in Salicornia sinus-persica and Salicornia bigelovii extracts by tandem mass spectrometry (LC-MS/MS), :: BioResources [bioresources.cnr.ncsu.edu]

- 13. Characterization of caffeic acid enzymatic oxidation by-products by liquid chromatography coupled to electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ajol.info [ajol.info]

- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 17. researchgate.net [researchgate.net]

Probing the Binding Dynamics of Caffeic Acid-pYEEIE with the Lck-SH2 Domain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the binding affinity between a hypothetical caffeic acid-pYEEIE conjugate and the SH2 domain of the Lymphocyte-specific protein tyrosine kinase (Lck). While direct experimental data for this specific conjugate is not presently available in the public domain, this document synthesizes known binding characteristics of the high-affinity pYEEI phosphopeptide to the Lck-SH2 domain with the biochemical properties of caffeic acid derivatives that act as non-phosphopeptide inhibitors. This analysis provides a foundational framework for future research and drug development endeavors targeting the Lck-SH2 domain, a critical node in T-cell receptor signaling pathways.

Core Concepts: Lck-SH2 Domain and Ligand Binding

The Lck protein is a pivotal enzyme in T-lymphocyte signaling, and its Src Homology 2 (SH2) domain plays a crucial role in mediating protein-protein interactions.[1][2] SH2 domains are highly conserved protein modules that recognize and bind to specific phosphotyrosine (pTyr) motifs on other proteins.[3][4] The interaction between the Lck-SH2 domain and its binding partners is essential for the initiation and propagation of the T-cell antigen receptor (TCR) signaling cascade.[1][2]

The tetrapeptide motif pYEEI (phospho-Tyrosine-Glutamic acid-Glutamic acid-Isoleucine) is a well-established high-affinity ligand for the Lck-SH2 domain.[5][6] The binding specificity is dictated by the amino acid sequence C-terminal to the phosphotyrosine. For the Lck-SH2 domain, the presence of glutamic acid at the pY+1 and pY+2 positions and a hydrophobic residue like isoleucine at the pY+3 position are key determinants of high-affinity binding.[6]

Caffeic acid and its derivatives, such as rosmarinic acid, have been investigated as potential non-phosphopeptide inhibitors of SH2 domains.[7] These molecules can mimic the phosphotyrosine and interact with the binding pocket of the SH2 domain, thereby disrupting its natural protein-protein interactions. The hypothetical conjugate of caffeic acid with the pYEEIE peptide could therefore represent a novel class of potent and specific Lck-SH2 inhibitors.

Quantitative Data on Lck-SH2 Binding

The following tables summarize the binding affinities of various pYEEI-containing peptides to the Lck-SH2 domain, as determined by different experimental techniques. This data provides a baseline for understanding the binding potency that could be expected from a this compound conjugate.

| Ligand | Method | Dissociation Constant (Kd) | Reference |

| Ac-pYEEI | Not Specified | 0.1 µM | [5] |

| FTATEC(AANS)QpYEEIP | Fluorescence Assay | 39.8 nM | [8] |

| Fluorescent pYEEI peptides | Fluorescence Assay | 40 - 500 nM | [8] |

Signaling Pathway and Experimental Workflow Visualizations

To contextualize the role of the Lck-SH2 domain and the methodologies used to study its interactions, the following diagrams are provided.

References

- 1. SH2 domain function is essential for the role of the Lck tyrosine kinase in T cell receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Lck SH2 phosphotyrosine binding site is critical for efficient TCR-induced processive tyrosine phosphorylation of the zeta-chain and IL-2 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. mdpi.com [mdpi.com]

- 5. Phosphotyrosine-containing dipeptides as high-affinity ligands for the p56lck SH2 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding Specificity of SH2 Domains: Insight from Free Energy Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Determination of affinities for lck SH2 binding peptides using a sensitive fluorescence assay: comparison between the pYEEIP and pYQPQP consensus sequences reveals context-dependent binding specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Properties of Caffeic Acid-pYEEIE

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeic acid-pYEEIE is a synthetic phosphopeptide mimetic designed as a high-affinity ligand for the Src Homology 2 (SH2) domain of Src family kinases. This document provides a comprehensive overview of its known physicochemical properties, likely experimental methodologies for its characterization, and its primary biological activity. The information presented is intended to support further research and development of this and similar compounds as targeted inhibitors of protein-protein interactions in cell signaling pathways.

Physicochemical Properties

This compound is a complex molecule comprising a caffeic acid moiety linked to a five-amino-acid peptide (pYEEIE), where the tyrosine residue is phosphorylated. This structure is crucial for its high-affinity binding to the Src SH2 domain. The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₉H₅₀N₅O₁₉P | [1][2] |

| Molecular Weight | 923.82 g/mol | [1][2] |

| Sequence | Tyr(N-[3-(3,4-Dihydroxyphenyl)-1-oxo-2-propenyl])-pTyr-Glu-Glu-Ile-Glu | [1][2] |

| CAS Number | 507471-72-9 | [1] |

| Purity | ≥95% (typically analyzed by HPLC) | [1][2] |

| Solubility | Soluble to 2 mg/mL in PBS | [1] |

| Appearance | White to off-white solid | |

| Storage | Store at -20°C. For the TFA salt in solution, store at -80°C for up to 6 months or -20°C for up to 1 month. | [1][3] |

| Computed XLogP3 | -0.4 | |

| Topological Polar Surface Area | 402 Ų | [4] |

Experimental Protocols

Synthesis and Purification

The synthesis of this compound would likely involve a multi-step process combining solid-phase peptide synthesis (SPPS) and solution-phase chemistry.

2.1.1. Peptide Synthesis: The pentapeptide backbone (pYEEIE) is likely synthesized using standard Fmoc-based solid-phase peptide synthesis. Fmoc-protected amino acids, including a pre-phosphorylated tyrosine (Fmoc-Tyr(PO(OBzl)OH)-OH), would be sequentially coupled to a resin.

2.1.2. Caffeic Acid Coupling: Following the synthesis of the peptide, the N-terminal Fmoc group of the final tyrosine is removed, and caffeic acid is coupled to the free amine. The hydroxyl groups of caffeic acid would likely be protected during this step to prevent side reactions.

2.1.3. Cleavage and Deprotection: The completed molecule is then cleaved from the resin, and all protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

2.1.4. Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity of the final product is typically assessed by analytical HPLC and its identity confirmed by mass spectrometry.

Characterization

2.2.1. Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the synthesized this compound, matching the theoretical value of 923.82 g/mol .

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR spectroscopy would be employed to confirm the structure of the molecule, ensuring the correct connectivity of the caffeic acid moiety, the peptide sequence, and the presence of the phosphate group on the tyrosine residue. While specific spectral data for this compound is not publicly available, the spectra would be complex, showing characteristic signals for the aromatic protons of caffeic acid and the amino acid residues.

Biological Activity Assay: Src SH2 Domain Binding

The primary biological activity of this compound is its ability to bind to the Src SH2 domain. This is typically quantified using a competitive binding assay.

2.3.1. Principle: The assay measures the ability of this compound to compete with a known high-affinity fluorescently labeled phosphopeptide for binding to a recombinant Src SH2 domain protein.

2.3.2. Methodology:

-

A recombinant GST-tagged Src SH2 domain protein is incubated with a fluorescently labeled high-affinity phosphopeptide probe.

-

Increasing concentrations of this compound (or other test compounds) are added to the mixture.

-

The binding of the fluorescent probe to the SH2 domain is measured using techniques such as fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET).

-

As the concentration of this compound increases, it displaces the fluorescent probe, leading to a decrease in the measured signal.

-

The IC₅₀ value, the concentration of this compound required to inhibit 50% of the fluorescent probe binding, is calculated.

For this compound, the reported IC₅₀ for the Src SH2 domain is 42 nM, indicating a high binding affinity.[1][2] This affinity is approximately 30-fold higher than that of the parent phosphopeptide, Ac-pYEEIE.[1][2]

Signaling Pathways and Biological Effects

The primary and well-characterized biological effect of this compound is the direct inhibition of the interaction between the Src SH2 domain and its phosphotyrosine-containing binding partners.

Src Signaling Pathway Inhibition

Src family kinases are non-receptor tyrosine kinases that play crucial roles in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration. The SH2 domain is essential for the localization and activation of Src, mediating its interaction with activated receptor tyrosine kinases and other signaling proteins. By binding to the Src SH2 domain, this compound acts as a competitive inhibitor, preventing Src from binding to its endogenous ligands and thereby disrupting downstream signaling.

Caption: Inhibition of Src signaling by this compound.

Broader Signaling Context (Inferred from Related Compounds)

While the direct target of this compound is the Src SH2 domain, it is important to consider the broader biological activities of its constituent parts, caffeic acid and its derivatives, to anticipate potential off-target or secondary effects. It must be emphasized that the following signaling pathways have not been directly demonstrated to be modulated by this compound itself.

-

Caffeic Acid: Has been shown to regulate LPS-induced NF-κB activation through NIK/IKK and c-Src/ERK signaling pathways in endothelial cells. It has also been implicated in the activation of PKA, MEK 1/2, PKC, and MAPK pathways in the context of its antidepressant-like effects.

-

Caffeic Acid Phenethyl Ester (CAPE): This well-studied derivative of caffeic acid is known to inhibit NF-κB and Akt signaling pathways. It has also been shown to modulate the SIRT1/PGC1α/DRP1 and Nrf2-mediated MAPK signaling pathways.

A study investigating the role of c-Src in opioid tolerance found that this compound did not affect the recruitment of β-arrestin2, suggesting that in this context, it does not interfere with the non-catalytic scaffolding functions of c-Src.

Experimental Workflow Visualization

The characterization of a novel compound like this compound typically follows a structured workflow from synthesis to biological evaluation.

Caption: General experimental workflow for novel compound characterization.

Conclusion

This compound is a potent and specific inhibitor of the Src SH2 domain, demonstrating high-affinity binding in in vitro assays. Its physicochemical properties are well-defined, making it a valuable tool for studying Src-mediated signaling pathways. While detailed synthesis protocols are not publicly available, established methods in peptide and organic chemistry provide a clear path for its preparation. Further research is warranted to explore its effects in cellular and in vivo models to fully elucidate its therapeutic potential. The information provided in this guide serves as a foundational resource for researchers and drug development professionals interested in the further investigation of this compound and the development of next-generation SH2 domain inhibitors.

References

Caffeic Acid-pYEEIE: A Potent Non-Phosphopeptide Mimetic Targeting Src Family Kinase SH2 Domains

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Protein-tyrosine kinases, particularly members of the Src family, are pivotal regulators of cellular signaling pathways, and their dysregulation is frequently implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders. The Src Homology 2 (SH2) domain is a structurally conserved protein module that plays a critical role in mediating the protein-protein interactions that drive these signaling cascades, recognizing and binding to specific phosphotyrosine (pTyr)-containing sequences. Consequently, the development of inhibitors that can selectively block these interactions is a promising therapeutic strategy. This technical guide provides an in-depth overview of caffeic acid-pYEEIE, a novel non-phosphopeptide mimetic that demonstrates high-affinity binding to the SH2 domains of Src family kinases. We will detail its mechanism of action, present key quantitative data, outline experimental protocols for its synthesis and evaluation, and visualize the relevant signaling pathways and experimental workflows.

Introduction: The Role of SH2 Domains in Cellular Signaling

Src family kinases (SFKs), such as Src, Lck, and Fyn, are non-receptor tyrosine kinases that act as molecular switches in a multitude of cellular processes, including proliferation, differentiation, survival, and migration. The activity of SFKs is intricately regulated, in part, by intramolecular interactions involving their SH2 and SH3 domains. The SH2 domain, a module of approximately 100 amino acids, specifically recognizes and binds to short peptide sequences containing a phosphorylated tyrosine residue. This interaction is crucial for the recruitment of SFKs to activated receptor tyrosine kinases and other signaling proteins, thereby propagating downstream signaling events.

The development of small molecule inhibitors targeting SH2 domains has been a long-standing goal in drug discovery. While phosphopeptide-based inhibitors have been instrumental in studying SH2 domain function, their therapeutic potential is often limited by poor cell permeability and rapid degradation by phosphatases. This has spurred the development of non-phosphopeptide mimetics that can overcome these limitations while retaining high affinity and selectivity.

This compound: A High-Affinity Non-Phosphopeptide Mimetic

This compound is a novel compound designed as a non-phosphopeptide mimetic to target the SH2 domains of Src family kinases. It consists of the phosphopeptide sequence pYEEIE, known to bind with high affinity to the Src SH2 domain, conjugated at its N-terminus with caffeic acid. This modification has been shown to significantly enhance the binding affinity of the peptide.

Mechanism of Action

This compound acts as a competitive inhibitor, binding to the SH2 domain of Src family kinases and preventing its interaction with natural phosphotyrosine-containing ligands. By occupying the binding pocket of the SH2 domain, it effectively disrupts the downstream signaling cascades mediated by these kinases. The caffeic acid moiety is believed to contribute to the increased binding affinity through additional interactions with the SH2 domain surface.

Quantitative Data

The inhibitory potency and selectivity of this compound have been evaluated using various biochemical assays. The following table summarizes the key quantitative data available for this compound.

| Target Domain | Assay Type | Parameter | Value | Reference |

| Src SH2 | Biochemical Assay | IC50 | 42 nM | [1] |

| Src SH2 | Comparative Binding | Relative Affinity | 30-fold higher than Ac-pYEEIE | [1] |

| GST-Lck-SH2 | ELISA | Binding Affinity | Similar to GST-Src-SH2 and GST-Fyn-SH2 | |

| GST-Src-SH2 | ELISA | Binding Affinity | Similar to GST-Lck-SH2 and GST-Fyn-SH2 | |

| GST-Fyn-SH2 | ELISA | Binding Affinity | Similar to GST-Lck-SH2 and GST-Src-SH2 |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and biological evaluation of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through a combination of solid-phase peptide synthesis (SPPS) for the pYEEIE peptide backbone, followed by the conjugation of caffeic acid to the N-terminus.

4.1.1. Solid-Phase Peptide Synthesis of pYEEIE

-

Resin Preparation: Start with a Rink Amide resin as the solid support. Swell the resin in dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating with 20% piperidine in DMF.

-

Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids (Glu(OtBu), Ile, Glu(OtBu), Tyr(PO(OBzl)OH)) using a standard coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. Monitor the completion of each coupling reaction using a ninhydrin test.

-

Fmoc Deprotection and Coupling Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

4.1.2. Caffeic Acid Conjugation

-

Activation of Caffeic Acid: Dissolve caffeic acid in DMF and activate it with HBTU and DIPEA.

-

Conjugation to Peptide: Add the activated caffeic acid solution to the resin-bound peptide and allow the reaction to proceed to completion.

-

Washing: Thoroughly wash the resin with DMF, dichloromethane (DCM), and methanol to remove excess reagents.

4.1.3. Cleavage and Deprotection

-

Cleavage Cocktail: Prepare a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).

-

Cleavage Reaction: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash several times with cold ether.

Purification and Characterization

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

SH2 Domain Binding Assay (ELISA-based)

This protocol is adapted from a general method for screening SH2 domain inhibitors.

-

Plate Coating: Coat a 96-well microtiter plate with streptavidin.

-

Immobilization of Biotinylated Peptide: Add a biotinylated phosphopeptide ligand (e.g., biotin-pYEEI) to the wells and incubate to allow binding to the streptavidin. Wash the wells to remove unbound peptide.

-

Blocking: Block the remaining protein-binding sites in the wells with a blocking buffer (e.g., BSA in PBS).

-

Competition Assay:

-

Prepare serial dilutions of the test compound (this compound) and a control compound.

-

In separate tubes, pre-incubate the GST-tagged Src SH2 domain with the different concentrations of the test compound.

-

Add the pre-incubated mixtures to the peptide-coated wells and incubate.

-

-

Detection:

-

Wash the wells to remove unbound SH2 domain.

-

Add an anti-GST antibody conjugated to horseradish peroxidase (HRP).

-

Wash the wells again.

-

Add a TMB substrate solution and stop the reaction with sulfuric acid.

-

-

Data Analysis: Measure the absorbance at 450 nm. The signal will be inversely proportional to the binding of the test compound. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the relevant signaling pathways and the experimental workflow for the synthesis and evaluation of this compound.

Src Signaling Pathway and Inhibition by this compound

Caption: Inhibition of the Src signaling pathway by this compound.

Lck Signaling Pathway in T-Cell Activation and Inhibition

Caption: Inhibition of the Lck signaling pathway by this compound.

Experimental Workflow for Synthesis and Evaluation

Caption: Experimental workflow for this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the development of non-phosphopeptide mimetics targeting Src family kinase SH2 domains. Its high affinity and potential for improved cellular permeability and stability make it a valuable tool for studying SFK signaling and a promising lead compound for the development of novel therapeutics. Further research should focus on a comprehensive evaluation of its selectivity across the entire SH2 domain family, assessment of its efficacy in cell-based and in vivo models of diseases driven by aberrant SFK activity, and structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties. The detailed experimental protocols and conceptual frameworks presented in this guide are intended to facilitate these future investigations and accelerate the translation of this promising compound into clinical applications.

References

The Discovery and Development of Caffeic acid-pYEEIE: A High-Affinity Ligand for the Src SH2 Domain

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeic acid-pYEEIE is a synthetic phosphopeptide mimetic that has garnered attention in signal transduction research due to its high affinity and specificity for the Src Homology 2 (SH2) domain of the Src family of protein tyrosine kinases. This technical guide provides a comprehensive overview of the discovery, development, and core functionalities of this compound. It includes a summary of its binding affinity, detailed experimental protocols for its characterization, and visualizations of its interaction within the Src signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cell signaling, oncology, and drug discovery.

Introduction

Protein-protein interactions are fundamental to cellular signaling pathways, and their dysregulation is often implicated in various diseases, including cancer. The Src family of non-receptor tyrosine kinases are key regulators of a multitude of cellular processes, such as proliferation, differentiation, migration, and survival.[1][2] The activity of Src kinases is, in part, modulated by intramolecular interactions involving their SH2 and SH3 domains. The SH2 domain, in particular, plays a critical role by recognizing and binding to specific phosphotyrosine (pTyr) motifs on target proteins, thereby mediating the assembly of signaling complexes.[3][4]

The development of specific ligands that can modulate the activity of SH2 domains is a promising therapeutic strategy. This compound was designed as a high-affinity phosphopeptide ligand for the Src SH2 domain, demonstrating a significant increase in binding affinity compared to its predecessors.[3] This guide delves into the technical aspects of this compound, from its rational design to its application as a tool in studying Src-mediated signaling.

Discovery and Development

The development of this compound stemmed from the need for more potent and specific inhibitors of the Src family SH2 domains. The foundational peptide, pYEEIE, was known to bind to the Src SH2 domain. The innovation in the design of this compound involved the strategic addition of a caffeic acid moiety to the N-terminus of the pYEEIE peptide.[3]

A study by Park et al. (2002) described the systematic approach of appending various commercially available hydroxyl aromatic acids to the N-terminus of pYEEIE.[3] The resulting library of compounds was then screened for their binding affinity to the GST-Lck-SH2 domain, a member of the Src family. Among the tested compounds, this compound emerged as the most potent inhibitor.[3]

Further investigation involved the synthesis of a non-phosphopeptide analog, Caffeic acid-DOPA-EEIE, where the phosphotyrosine was replaced with 3,4-dihydroxyphenylalanine (DOPA). This analog exhibited a significantly reduced binding affinity, highlighting the critical role of the phosphotyrosine residue in the interaction with the SH2 domain.[3]

Logical Workflow for Discovery

Quantitative Data

The primary quantitative data available for this compound is its binding affinity for the Src family SH2 domains. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to displace 50% of a labeled ligand from the SH2 domain.

| Compound | Target Domain | IC50 (nM) | Relative Affinity vs. Ac-pYEEIE |

| This compound | Src SH2 | 42[5] | ~30-fold higher[3] |

| N-acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu (Ac-pYEEIE) | Src SH2 | ~1260 | 1x |

| Caffeic acid-DOPA-EEIE | GST-Lck-SH2 | >25,200 | >20-fold lower[3] |

Table 1: Quantitative Binding Affinity Data

Experimental Protocols

Synthesis of this compound

While the precise, step-by-step synthesis protocol from the original publication is not publicly available, a general method for the synthesis of such N-terminally modified peptides involves solid-phase peptide synthesis (SPPS) followed by the coupling of the modifying acid.

Materials:

-

Fmoc-protected amino acids (Glu(OtBu), Ile, Tyr(PO(OBzl)OH))

-

Rink Amide resin

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxybenzotriazole (HOBt)

-

Piperidine solution (20% in DMF)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Caffeic acid

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

High-performance liquid chromatography (HPLC) system

General Protocol:

-

Peptide Synthesis: The peptide pYEEIE is synthesized on a Rink Amide resin using standard Fmoc-based solid-phase peptide synthesis.

-

Fmoc Deprotection: The N-terminal Fmoc group of the fully assembled peptide is removed using a 20% piperidine solution in DMF.

-

Caffeic Acid Coupling: Caffeic acid is activated with DCC and HOBt and then coupled to the N-terminus of the resin-bound peptide.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and all protecting groups are removed simultaneously using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

-

Purification: The crude peptide is purified by reverse-phase HPLC.

-

Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.

Src SH2 Domain Binding Assay (ELISA-based)

This protocol is a representative method for determining the binding affinity of this compound to a Src family SH2 domain.

Materials:

-

GST-tagged Src SH2 domain (e.g., GST-Lck-SH2)

-

Biotinylated phosphopeptide probe with high affinity for Src SH2 (e.g., Biotin-pYEEI)

-

Streptavidin-coated 96-well plates

-

This compound and other competitor compounds

-

Anti-GST antibody conjugated to Horseradish Peroxidase (HRP)

-

TMB substrate

-

Stop solution (e.g., 1M H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay buffer (e.g., PBS with 1% BSA)

Protocol:

-

Plate Preparation: Wash the streptavidin-coated 96-well plates with wash buffer.

-

Probe Immobilization: Add the biotinylated phosphopeptide probe to the wells and incubate to allow binding to the streptavidin. Wash the plates to remove any unbound probe.

-

Competitive Binding: Prepare serial dilutions of this compound and control compounds in assay buffer. Add the diluted compounds to the wells.

-

SH2 Domain Addition: Add the GST-Src SH2 domain to the wells and incubate to allow binding to the immobilized probe.

-

Detection: Wash the plates to remove unbound SH2 domain. Add the anti-GST-HRP antibody and incubate.

-

Signal Development: Wash the plates and add the TMB substrate. Allow the color to develop.

-

Measurement: Stop the reaction with the stop solution and read the absorbance at 450 nm using a plate reader.

-

Data Analysis: Plot the absorbance against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway

This compound acts as an antagonist of the Src SH2 domain. By binding to the SH2 domain, it prevents the recruitment of Src to its phosphorylated target proteins, thereby inhibiting downstream signaling. The Src signaling pathway is initiated by the activation of various cell surface receptors, such as receptor tyrosine kinases (RTKs) and integrins. Upon activation, these receptors create docking sites for the Src SH2 domain, leading to the activation of Src kinase activity. Activated Src then phosphorylates a variety of downstream substrates, leading to the activation of multiple signaling cascades, including the Ras-MAPK and PI3K-Akt pathways, which promote cell proliferation, survival, and migration.

Conclusion

This compound represents a significant advancement in the development of high-affinity ligands for the Src SH2 domain. Its rational design, culminating in a 30-fold increase in binding affinity over its predecessor, underscores the potential of N-terminal modification of phosphopeptides as a strategy for developing potent and specific inhibitors of protein-protein interactions. This technical guide provides researchers with the fundamental knowledge of this compound's discovery, quantitative binding data, and relevant experimental protocols. The visualization of its mechanism of action within the Src signaling pathway further elucidates its potential as a valuable tool for studying Src-mediated cellular processes and as a lead compound for the development of novel therapeutics targeting diseases driven by aberrant Src signaling.

References

- 1. Src family kinase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Design and characterization of non-phosphopeptide inhibitors for Src family SH2 domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protein tyrosine kinase 6 regulates activation of SRC kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Caffeic Acid-pYEEIE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid-pYEEIE is a synthetic phosphopeptide mimetic that has garnered significant interest within the scientific community for its potent and selective interaction with the Src Homology 2 (SH2) domain of Src family kinases. This technical guide provides an in-depth overview of the biological activity of this compound, presenting key quantitative data, detailed experimental protocols, and a visualization of its role in the Src signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell signaling, oncology, and drug discovery.

Core Biological Activity: A Potent Src SH2 Domain Ligand

This compound is a phosphopeptide ligand designed to target the SH2 domain of Src family kinases.[1][2] It exhibits a high binding affinity for the Src SH2 domain, with a reported IC50 value of 42 nM.[1][2] This affinity is approximately 30-fold higher than that of N-acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu (Ac-pYEEIE).[1] The molecule is also characterized as a non-phosphopeptide inhibitor of the GST-Lck-SH2 domain.[3][4][5]

Quantitative Data Summary

The following tables summarize the known quantitative data regarding the biological activity of this compound.

Table 1: Binding Affinity of this compound for Src Family Kinase SH2 Domains

| Target Domain | Assay Type | Reported Value | Reference |

| Src SH2 | Inhibition Assay | IC50 = 42 nM | [1][2] |

| GST-Lck-SH2 | Binding Assay | Potent inhibitor | [3][4][5] |

| FYN SH2 | SH2scan | Kd = 0.53 nM | [6] |

Table 2: Selectivity Profile of this compound across a Panel of SH2 Domains (SH2scan Assay)

| Parameter | Result | Reference |

| Number of SH2 Domains Bound | 71 out of 102 | [6] |

| Percentage of Panel Bound | ~70% | [6] |

| Number of Interactions with Kd < 1 µM | 47 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Src SH2 Domain Competition Binding Assay (SH2scan)

This protocol is based on the SH2scan platform, a high-throughput competition binding assay.[6]

Objective: To quantify the binding affinity (Kd) of this compound to a large panel of SH2 domains.

Materials:

-

This compound (MedChemExpress)[7]

-

SH2 domain-containing protein constructs fused to the NFκB DNA binding domain

-

Exogenous double-stranded DNA (dsDNA) probe

-

Streptavidin-coated magnetic beads

-

Biotinylated phosphopeptide capture ligands

-

Assay buffer

-

qPCR reagents

Procedure:

-

Bead Preparation: Incubate streptavidin-coated magnetic beads with biotinylated phosphopeptide capture ligands at 25°C for 30 minutes to allow for immobilization. Wash the beads to remove unbound ligand and reduce non-specific binding.

-

Protein Tagging: Tag the SH2 domain-NFκB fusion proteins with the dsDNA probe.

-

Competition Assay:

-

Dispense the SH2 domain-NFκB-DNA probe complexes into assay wells.

-

Add a serial dilution of this compound to the wells.

-

Add the phosphopeptide-coated magnetic beads to initiate the competition.

-

-

Incubation: Incubate the plates to allow the binding to reach equilibrium.

-

Washing: Wash the beads to remove unbound protein complexes.

-

Quantification: Elute the bound protein-DNA complexes and quantify the amount of DNA probe using qPCR. The amount of captured protein is inversely proportional to the binding affinity of the test compound.

-

Data Analysis: Plot the qPCR signal against the concentration of this compound and fit the data to a dose-response curve to calculate the dissociation constant (Kd).

Cell Viability Assay (MTT Assay)

This protocol is adapted from a study investigating neuronal cell death.[8]

Objective: To assess the effect of this compound on cell viability.

Materials:

-

This compound (Tocris)[8]

-

Primary hippocampal neurons or other cell line of interest

-

Chariot transfection reagent (Active Motif)[8]

-